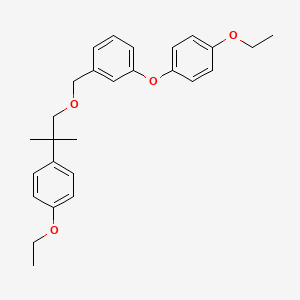
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes multiple ethoxyphenyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- typically involves multi-step organic reactions. One common approach is the etherification of phenolic compounds with ethyl bromide under basic conditions to introduce the ethoxy groups. This is followed by a series of substitution reactions to attach the ethoxyphenyl groups to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification and substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenolic derivatives.
Applications De Recherche Scientifique
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions may involve binding to specific enzymes or receptors, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-
- **Benzene, 1-(4-propoxyphenoxy)-3-((2-(4-propoxyphenyl)-2-methylpropoxy)methyl)-
- **Benzene, 1-(4-butoxyphenoxy)-3-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-
Uniqueness
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. The specific arrangement of these groups can also affect the compound’s physical and chemical properties, making it distinct from similar compounds with different alkoxy groups.
Propriétés
Numéro CAS |
80854-03-1 |
|---|---|
Formule moléculaire |
C27H32O4 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-ethoxy-4-[3-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C27H32O4/c1-5-29-23-12-10-22(11-13-23)27(3,4)20-28-19-21-8-7-9-26(18-21)31-25-16-14-24(15-17-25)30-6-2/h7-18H,5-6,19-20H2,1-4H3 |
Clé InChI |
VGFVMQNWGWZIEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



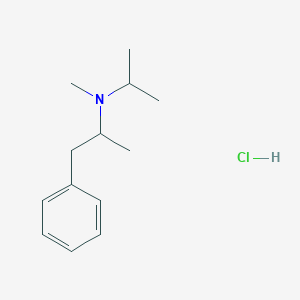
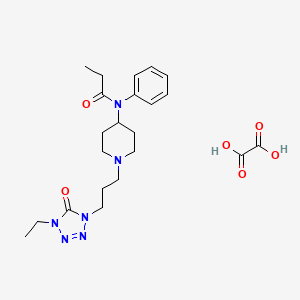
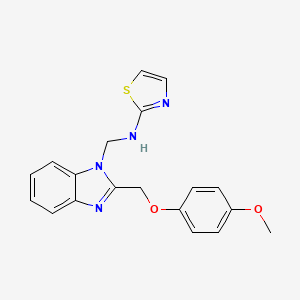
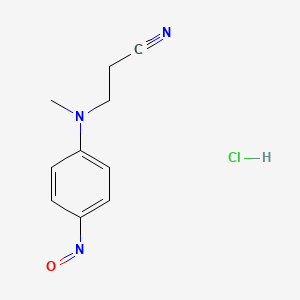
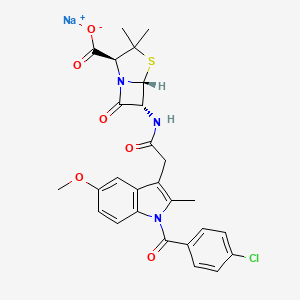
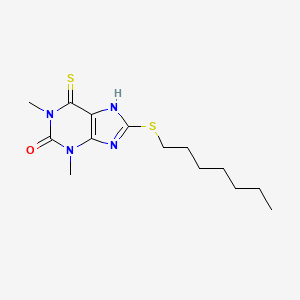
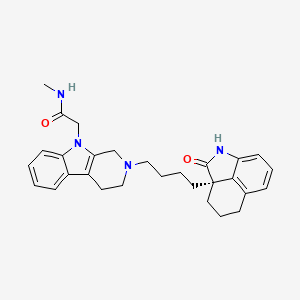
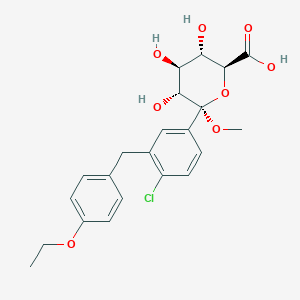



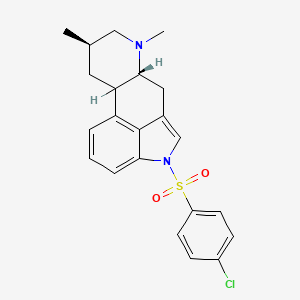
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
